molecular formula C21H21ClN2O3 B2957142 2-chloro-N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]benzamide CAS No. 921790-84-3

2-chloro-N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]benzamide

Cat. No.: B2957142
CAS No.: 921790-84-3
M. Wt: 384.86
InChI Key: GKDALSQBUGWEGE-UHFFFAOYSA-N
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Description

2-chloro-N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]benzamide is a complex organic compound that belongs to the class of benzoxazepines. This compound is characterized by its unique structure, which includes a benzamide moiety linked to a benzoxazepine ring system. The presence of a chloro substituent and a prop-2-en-1-yl group further adds to its chemical diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]benzamide typically involves multiple steps. One common approach is the condensation of 2-chlorobenzoyl chloride with an appropriate amine to form the benzamide intermediate. This intermediate is then subjected to cyclization reactions to form the benzoxazepine ring. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-chloro-N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]benzamide: shares structural similarities with other benzoxazepine derivatives.

    Benzamide derivatives: Compounds like N-(2-chlorophenyl)-2-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide.

Uniqueness

The uniqueness of this compound lies in its specific substituents and ring structure, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3/c1-4-11-24-17-12-14(23-19(25)15-7-5-6-8-16(15)22)9-10-18(17)27-13-21(2,3)20(24)26/h4-10,12H,1,11,13H2,2-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDALSQBUGWEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)N(C1=O)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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